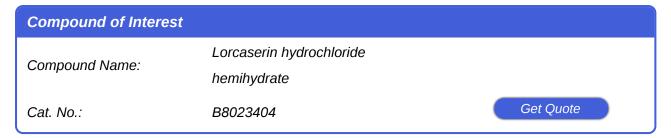


# lorcaserin hydrochloride hemihydrate HPLC method development and validation

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An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for **Lorcaserin Hydrochloride Hemihydrate**.

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of **lorcaserin hydrochloride hemihydrate** in bulk drug and pharmaceutical dosage forms. The described method is stability-indicating, ensuring that the quantification of the active pharmaceutical ingredient (API) is accurate and unaffected by the presence of degradation products.

### Introduction

Lorcaserin hydrochloride hemihydrate is a selective serotonin 2C receptor agonist formerly used for chronic weight management.[1][2] Accurate and reliable analytical methods are crucial for the quality control of the drug substance and its formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.

This application note details two developed and validated HPLC methods for the analysis of **lorcaserin hydrochloride hemihydrate**, along with the validation protocols followed in accordance with International Council for Harmonisation (ICH) guidelines.



## **Chromatographic Conditions**

Two distinct HPLC methods are presented below. Method 1 is suitable for the analysis of lorcaserin in biological matrices (plasma) and utilizes an internal standard.[1][3][4] Method 2 is designed for the analysis of the bulk drug and tablet dosage forms and has been validated as a stability-indicating method.[5][6][7]

Table 1: HPLC Method Parameters

Parameter	Method 1	Method 2
Column	Phenomenex Luna C18 (250×4.6 mm, 5 μm)	Cosmosil C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Phosphate buffer (pH 3):Acetonitrile:Methanol (65:20:15 v/v/v)	Methanol:10mM KH2PO4 Buffer (pH 3) (70:30 v/v)
Flow Rate	1.0 mL/min	0.8 mL/min
Detection Wavelength	222 nm	222 nm
Internal Standard	Metoprolol	Not Applicable
Retention Time	Lorcaserin: 7.19 min, Metoprolol: 5.15 min	5.108 min

### **Method Validation**

The validation of the analytical method is critical to ensure its suitability for the intended purpose. The following parameters were assessed based on ICH guidelines.

### **System Suitability**

System suitability testing is an integral part of the method validation and is performed to ensure that the chromatographic system is adequate for the analysis to be performed.

Table 2: System Suitability Parameters and Acceptance Criteria



Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

## **Specificity (Forced Degradation Studies)**

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. **Lorcaserin hydrochloride hemihydrate** was subjected to stress conditions including acid and base hydrolysis, oxidation, photolytic, and thermal stress.[5][6] The method was found to be specific, as the peak for lorcaserin was well-resolved from the peaks of the degradation products.

### Linearity

The linearity of the method was evaluated by analyzing a series of concentrations of **lorcaserin hydrochloride hemihydrate**.

Table 3: Linearity Data

Parameter	Method 1	Method 2
Range	500 - 3000 ng/mL	Not explicitly stated, but covers 50%, 100%, and 150% of the nominal concentration.
Correlation Coefficient (r²)	Not explicitly stated	0.9995[5][6][7]
Slope	Not explicitly stated	42071[5][6]
Intercept	Not explicitly stated	21966[5][6]

### **Accuracy (Recovery)**



The accuracy of the method was determined by recovery studies, where a known amount of the standard drug was spiked into a sample matrix.

Table 4: Accuracy (Recovery) Data for Method 2

Spiked Level	Mean Percent Recovery (%)
50%	100.65[5][6]
100%	98.84[5][6]
150%	100.34[5][6]

### **Precision**

The precision of the method was evaluated by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data for Method 2

Precision Type	% RSD
Intra-day Precision	0.29[5][6]
Inter-day Precision	0.26[5][6]

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are important for determining the sensitivity of the method.

Table 6: LOD and LOQ Data

Parameter	Value
Limit of Detection (LOD)	0.3 μg (as per one source)[8]
Limit of Quantitation (LOQ)	1.0 μg (as per one source)[8]



# **Experimental Protocols**Preparation of Solutions

### 4.1.1 Mobile Phase Preparation (Method 2)

- Prepare a 10mM potassium dihydrogen phosphate (KH2PO4) buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.
- Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
- Mix methanol and the KH2PO4 buffer in a ratio of 70:30 (v/v).
- Filter the mobile phase through a 0.45  $\mu m$  membrane filter and degas by sonication before use.

#### 4.1.2 Standard Stock Solution Preparation

- Accurately weigh about 10.8 mg of lorcaserin hydrochloride hemihydrate (equivalent to 10 mg of lorcaserin) and transfer it to a 10 mL volumetric flask.[1][3]
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 μg/mL.
- 4.1.3 Sample Preparation (for Tablet Dosage Form)
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of lorcaserin and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.

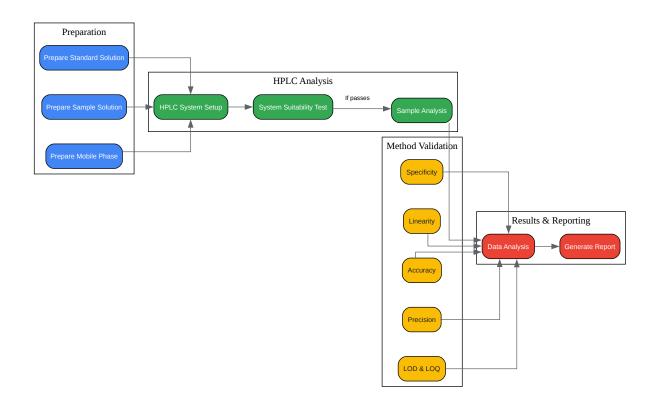


### **Chromatographic Procedure**

- Inject 20  $\mu$ L of the standard and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak areas.
- Calculate the amount of **lorcaserin hydrochloride hemihydrate** in the sample using the peak areas obtained from the standard and sample solutions.

### **Visualizations**

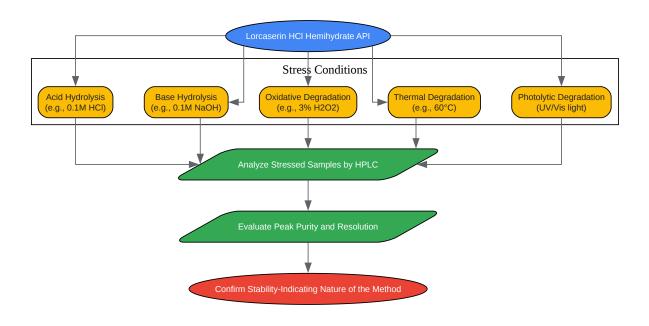




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Caption: Workflow for HPLC Method Development and Validation.





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Caption: Workflow for Forced Degradation Studies.

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